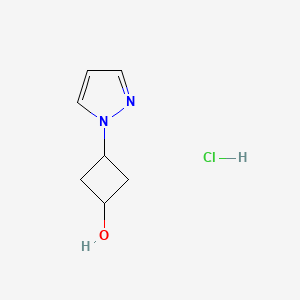

3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride

Description

3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride (CAS: 2402828-85-5) is a cyclobutane derivative featuring a pyrazole ring at the 3-position and a hydroxyl group at the 1-position, with a hydrochloride salt enhancing its solubility and stability . The hydrochloride form improves bioavailability, a common trait in bioactive compounds .

Properties

IUPAC Name |

3-pyrazol-1-ylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c10-7-4-6(5-7)9-3-1-2-8-9;/h1-3,6-7,10H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSATOKKLJCGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N2C=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride typically involves the reaction of pyrazole with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include ketones, reduced derivatives, and substituted pyrazole compounds .

Scientific Research Applications

3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in catalysis and material science for developing new materials with unique properties

Mechanism of Action

The mechanism of action of 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cyclobutanol moiety can interact with hydrophobic pockets, enhancing binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

- Core Structure : Propylamine chain with a triazole ring.

- Key Differences : Replaces pyrazole with a methyl-substituted triazole and lacks a cyclobutane ring.

- Applications : Used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to triazole’s metabolic stability .

Famotidine Hydrochloride

- Core Structure : Guanidine derivative with a thiazole ring.

- Key Differences : Linear structure vs. cyclobutane; thiazole instead of pyrazole.

- Applications : Clinically used for gastric acid suppression. Dissolution kinetics and stability under physiological conditions are well-documented (Table 4, ; Table 6, ).

Ondansetron Hydrochloride

Physicochemical Properties of Hydrochloride Salts

Hydrochloride salts generally enhance water solubility and thermal stability. For example:

Comparative Data Table

Research Implications and Gaps

Comparative studies with triazole-based analogs (e.g., ) could elucidate the impact of ring size and substituents on bioactivity.

Biological Activity

3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound combines a pyrazole ring with a cyclobutanol moiety, which contributes to its distinct chemical properties. The synthesis typically involves the reaction of pyrazole with cyclobutanone in the presence of bases like sodium hydride and solvents such as dimethylformamide (DMF), followed by treatment with hydrochloric acid to form the hydrochloride salt .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The pyrazole ring can form hydrogen bonds with active sites on enzymes, leading to inhibition. This is particularly relevant in studies focusing on cancer and inflammation .

- Binding Affinity : The cyclobutanol moiety enhances binding affinity by interacting with hydrophobic pockets within proteins .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown it can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). For example, one study reported an IC50 value ranging from 54.25% to 38.44% growth inhibition in these cell lines .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (%) |

|---|---|

| HepG2 | 54.25 |

| HeLa | 38.44 |

| A549 | 5.33 |

| MCF-7 | 3.67 |

| HCT116 | 2.28 |

| PC-3 | 0.33 |

This compound has been shown to induce apoptosis by downregulating anti-apoptotic genes (Bcl-2) and upregulating pro-apoptotic genes (Bax) .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharides (LPS), indicating potential utility in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Anticancer Mechanisms : A study investigated the binding interactions between this compound and tubulin, revealing that it acts as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

- Inflammation Model : In an animal model, this compound was shown to significantly reduce LPS-induced TNF-alpha release, supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

This compound can be compared with other pyrazole derivatives:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 3-Aminopyrazole | Amino group variant | Anticancer activity |

| 3-Hydroxypyrazole | Hydroxyl group variant | Limited biological activity |

| Pyrazolo[1,5-a]pyrimidines | Fused ring structure | Diverse biological activities |

The unique combination of the pyrazole ring and cyclobutanol moiety in this compound imparts distinct reactivity and biological properties that differentiate it from these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.